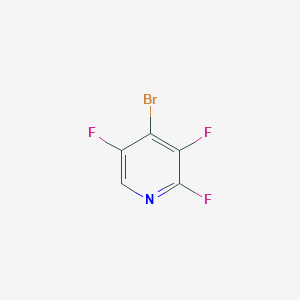

4-Bromo-2,3,5-trifluoropyridine

Vue d'ensemble

Description

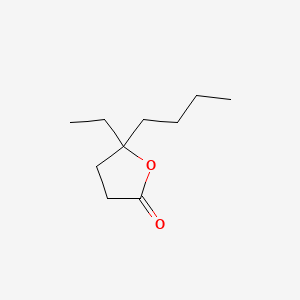

4-Bromo-2,3,5-trifluoropyridine is a type of organic compound that contains bromine and fluorine atoms attached to a pyridine ring . It is also referred to as 4-bromotetrafluoropyridine .

Synthesis Analysis

The synthesis of this compound involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The synthesis of fluorinated pyridines, including this compound, has been discussed in several publications .Molecular Structure Analysis

The molecular formula of this compound is C5HBrF3N . The molecular weight is 211.97 g/mol . The InChI key is FSEIUJXQVPRMHU-UHFFFAOYSA-N .Chemical Reactions Analysis

Regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions of this compound have been reported . Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of this compound have been evaluated by density functional theory .Applications De Recherche Scientifique

Industrie agrochimique

4-Bromo-2,3,5-trifluoropyridine: est un intermédiaire clé dans la synthèse d'agrochimiques. Ses dérivés, en particulier ceux contenant le groupe trifluorométhyle, sont largement utilisés dans la protection des cultures . Ces composés contribuent au développement de pesticides plus efficaces en raison des propriétés physicochimiques uniques conférées par les atomes de fluor.

Développement pharmaceutique

En chimie médicinale, ce composé sert de brique de construction pour les produits pharmaceutiques. Le groupe trifluorométhyle dans sa structure est associé à une activité biologique accrue et à une stabilité métabolique, conduisant à la création de plusieurs médicaments approuvés et de nombreux autres en essais cliniques .

Science des matériaux

This compound: est utilisé en science des matériaux pour la synthèse de matériaux avancés. Ses dérivés peuvent être utilisés pour modifier les propriétés de surface, créer de nouveaux polymères ou améliorer la stabilité des matériaux dans diverses conditions .

Chimie analytique

Ce composé est également important en chimie analytique, où il peut être utilisé comme standard ou réactif dans diverses méthodes analytiques, notamment la RMN, la HPLC, la LC-MS et l'UPLC, pour garantir des mesures précises et exactes .

Science de l'environnement

En science de l'environnement, les dérivés du This compound sont étudiés pour leur impact sur l'environnement, en particulier dans le contexte des agrochimiques. Les chercheurs étudient leur dégradation, leur persistance et leur toxicité environnementale potentielle .

Biochimie

En biochimie, les dérivés du composé sont explorés pour leurs interactions avec les systèmes biologiques. Cela comprend l'étude de leur rôle en tant qu'inhibiteurs enzymatiques ou sondes pour comprendre les voies biochimiques .

Science agricole

Le composé est essentiel au développement de nouveaux produits agricoles. Ses dérivés sont incorporés dans les structures de tête pour améliorer les propriétés physiques, biologiques et environnementales des ingrédients actifs agricoles .

Nanotechnologie

Dans le domaine de la nanotechnologie, le This compound peut être utilisé pour créer des matériaux à l'échelle nanométrique avec des propriétés spécifiques. Ses dérivés peuvent contribuer au développement de nano-revêtements ou de nanocomposites aux performances améliorées .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including 4-Bromo-2,3,5-trifluoropyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, the future direction of this compound could be in the development of new agrochemical and pharmaceutical compounds.

Mécanisme D'action

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

The mode of action of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines (tfmp) derivatives, a group to which this compound belongs, are thought to contribute to their biological activities .

Result of Action

Tfmp derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Action Environment

The development of fluorinated organic chemicals, including fluoropyridines, is an increasingly important research topic due to their improved physical, biological, and environmental properties .

Analyse Biochimique

Biochemical Properties

4-Bromo-2,3,5-trifluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interactions between this compound and these enzymes often involve the formation of covalent bonds or non-covalent interactions, leading to enzyme inhibition or modulation of enzyme activity . Additionally, this compound can bind to specific protein targets, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and G-protein coupled receptors. By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, it may upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to enzyme active sites, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group of the enzyme . This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic profile of the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light or high temperatures . In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to acute changes in enzyme activity and gene expression, while long-term exposure can result in more sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction of this compound with these enzymes can also affect the metabolic flux of other substrates, leading to changes in the levels of key metabolites and potentially altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body. The localization and accumulation of this compound in specific tissues can impact its biological activity and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy metabolism.

Propriétés

IUPAC Name |

4-bromo-2,3,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEIUJXQVPRMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650531 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851178-96-6 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)

![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)

![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)